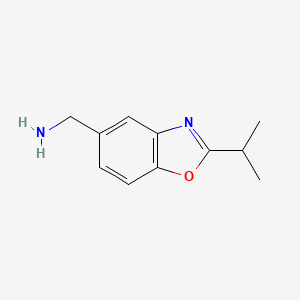

(2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine” is also known as “2-isopropyl-1,3-benzoxazol-5-ylamine”. It has a molecular weight of 176.22 and its InChI code is 1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 . The compound is stored at room temperature and is available in powder form .

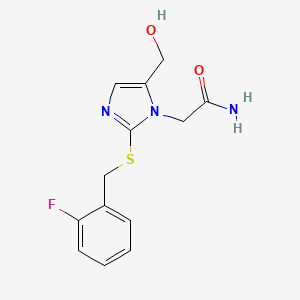

Molecular Structure Analysis

The molecular structure of “(2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine” is defined by its InChI code: 1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Curtis Reactions with Zn Complexes Research has shown that Curtis reactions involving Zn complexes derived from 2-(Aminomethyl)Benzimidazole can result in compounds with potential for various applications. The study synthesized complexes demonstrating different geometries and bonding characteristics, indicating potential for catalysis or material science research (E. B. Patricio-Rangel et al., 2019).

Anticancer Agents through SIRT1 Inhibition Indole-based small molecules, including derivatives of the specified chemical, were investigated for their anticancer properties. One compound showed significant activity against prostate hyperplasia, suggesting potential as a lead molecule for treating this condition (Naveen Panathur et al., 2013).

Antimicrobial Activities of Quinoline Derivatives A series of quinoline derivatives carrying 1,2,3-triazole moiety, synthesized from (2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine, showed moderate to very good antibacterial and antifungal activities, presenting new avenues for developing antimicrobial agents (K D Thomas et al., 2010).

Glycerol Condensation to Cyclic Acetals Investigations on the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including reactions with (2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine, highlighted the potential for producing novel platform chemicals. These compounds could serve as precursors for valuable industrial chemicals (J. Deutsch et al., 2007).

Corrosion Inhibition for Steel Amino acid compounds derived from (2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine were studied as corrosion inhibitors for steel in acidic solutions. These studies revealed effective corrosion protection, suggesting applications in industrial metal preservation (M. Yadav et al., 2015).

Asymmetric Synthesis of Piperidines The chemical was utilized in the asymmetric synthesis of piperidines, demonstrating the versatility of this compound in synthesizing biologically active molecules that could be useful in pharmaceutical development (O. Froelich et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The primary targets of (2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of (2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Eigenschaften

IUPAC Name |

(2-propan-2-yl-1,3-benzoxazol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEBLGZHIZBDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(O1)C=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(2-furyl)ethyl]propanamide](/img/structure/B2780159.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2780161.png)

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2780163.png)

![2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2780164.png)

![Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride](/img/structure/B2780165.png)

![N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2780166.png)

![9-Ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B2780168.png)

![2-(2-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2780170.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2780173.png)

![1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol](/img/structure/B2780175.png)